Cas no 3607-18-9 (1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-)
1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-
- (Z)-Doxepin
- [3H]-Doxepin
- (3Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
- Cidoxepin [INN]
- Cidoxepina
- Cidoxepinum
- cis-Doxepin
- cis-N-(3-(6H-Dibenz(b,e)oxepin-11-yliden)propyl)-N,N-dimethylamin
- Doxepin (Z)-isomer
- UNII-F96TTB8728
- Spectrum5_001051
- DB14750
- NS00116230
- NSC 108160
- DOXEPIN HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- Quitaxon (Salt/Mix)
- BDBM50079527
- AKOS001582771
- (3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
- BSPBio_001934
- 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
- DB01142
- Dibenz(b,e)oxepin-.delta.11(6H),.gamma.-propylamine, N,N-dimethyl-
- Aponal (Salt/Mix)
- SCHEMBL684837
- ODQWQRRAPPTVAG-BOPFTXTBSA-N
- BAA66819
- Doxepin hydrochloride (Salt/Mix)
- Doxepine
- Zonalon (Salt/Mix)
- CHEMBL101740
- BRD-K37694030-003-08-5
- SBI-0051356.P003
- AB00053464_11
- doxepin
- DTXSID301318253
- D7V
- CHEBI:36691
- 3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine
- 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-
- (3E)-3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine
- Cidoxepin
- Doxepin trans-form hydrochloride
- N,N-Dimethyldibenz(b,e)oxepin-.delta.11(6H),.gamma.-propylamine
- 3607-18-9
- Q416791
- (3E)-3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine(3Z)-3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine
- BRD-K37694030-003-02-8
- 3-Dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine #
- 1668-19-5
- EN300-708792
- Curatin (Salt/Mix)
- Doxepin, (z)-
- NCGC00024623-02
- dimethyl(3-{9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}propyl)amine
- (3Z)-3-dibenzo[b,e]oxepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine
- F96TTB8728
- 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine
- CHEBI:4710
- IDI1_000431
- Novoxapin (Salt/Mix)
- dimethyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}propyl)amine
- (Z)-3-(DIBENZO(B,E)OXEPIN-11(6H)-YLIDENE)-N,N-DIMETHYLPROPAN-1-AMINE
- DOXEPIN IMPURITY D
- DOXEPIN TRANS-FORM HYDROCHLORIDE [MI]
- Sinequan (Salt/Mix)
- BRD-K37694030-003-05-1
- P-3693A (Salt/Mix)
-
- Inchi: 1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
- InChI Key: ODQWQRRAPPTVAG-BOPFTXTBSA-N
- SMILES: O1C2C=CC=CC=2/C(=C\CCN(C)C)/C2C=CC=CC=2C1
Computed Properties
- Exact Mass: 279.16243
- Monoisotopic Mass: 279.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Density: 1.122
- Melting Point: 192-193°
- Boiling Point: 413.3 ℃ at 760mmHg
- Flash Point: 121.3 ℃
- Refractive Index: 1.629
- PSA: 12.47
- LogP: log Kow = 0.67
1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-708792-0.05g |
dimethyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
3607-18-9 | 0.05g |
$423.0 | 2023-05-31 | ||
| Enamine | EN300-708792-0.1g |
dimethyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
3607-18-9 | 0.1g |
$510.0 | 2023-05-31 | ||
| Enamine | EN300-708792-0.25g |
dimethyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
3607-18-9 | 0.25g |
$663.0 | 2023-05-31 |
1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-
1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-: A Comprehensive Overview of Its Synthesis, Applications, and Research Advances
1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- is a complex organic compound characterized by its unique molecular structure and potential pharmacological relevance. This compound, with the CAS number 3607-18-9, represents a significant advancement in synthetic chemistry and biological research. Its chemical framework combines a 3-dibenz[b,e]oxepin-11(6H)-ylidene group with N,N-dimethyl substituents, forming a conjugated system that may exhibit diverse biological activities. Recent studies have highlighted its potential applications in drug discovery, molecular targeting, and functional material development.
The 1-Propanamine moiety in this compound serves as a versatile functional group, enabling interactions with various biological targets. The N,N-dimethyl substitution further enhances its hydrophobicity and stability, which are critical factors in determining its pharmacokinetic properties. The (3Z)- configuration of the double bond introduces stereochemical complexity, influencing its reactivity and selectivity in chemical reactions. These structural features make the compound a promising candidate for further exploration in medicinal chemistry.
Recent advances in synthetic methodologies have enabled the efficient synthesis of 1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-. Researchers have employed catalytic approaches, such as transition metal-catalyzed cross-coupling reactions, to construct the 3-dibenz[b,e]oxepin-11(6H)-ylidene core with high stereoselectivity. The use of chiral auxiliaries and asymmetric hydrogenation techniques has further refined the control over the (3Z)- configuration, ensuring the production of optically pure compounds. These synthetic strategies have been validated through advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed insights into the molecular structure.
Studies on the 3-dibenz[b,e]oxepin-11(6H)-ylidene scaffold have revealed its potential to modulate intracellular signaling pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that compounds with similar structures exhibit selective inhibition of kinases involved in cancer progression. The N,N-dimethyl substituents may play a role in enhancing the compound's affinity for target proteins, as they can form favorable hydrophobic interactions. These findings underscore the importance of structural optimization in developing therapeutics with improved efficacy and reduced side effects.
Biological assays have further highlighted the relevance of 1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- in cellular processes. Preliminary experiments suggest that this compound may interact with membrane-bound receptors, modulating their activity through allosteric mechanisms. The (3Z)- configuration appears to be critical for maintaining the compound's bioavailability, as it influences its ability to cross biological membranes. These properties make it a potential candidate for applications in neuropharmacology and anti-inflammatory therapies.
Recent computational studies have provided valuable insights into the molecular behavior of 1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-. Molecular dynamics simulations have revealed that the 3-dibenz[b,e]oxepin-11(6H)-ylidene group can adopt multiple conformations, which may affect its binding affinity to target proteins. Docking studies further suggest that the compound could bind to specific pockets in enzymes or receptors, potentially inhibiting their activity. These findings align with experimental data from in vitro assays, which have shown promising results in cell culture models.
The N,N-dimethyl substituents in this compound also contribute to its stability under physiological conditions. Unlike other analogs, which may undergo rapid degradation, this compound demonstrates enhanced resistance to enzymatic hydrolysis. This property is attributed to the electron-withdrawing nature of the N,N-dimethyl groups, which stabilize the molecular structure. Such stability is crucial for maintaining therapeutic efficacy in vivo, as it reduces the need for frequent dosing and minimizes side effects.
In addition to its potential in drug development, 1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)- has been explored for applications in material science. The conjugated 3-dibenz[b,e]oxepin-11(6H)-ylidene system may exhibit optical properties suitable for use in photovoltaic or optoelectronic devices. Researchers are investigating how the (3Z)- configuration influences the compound's electronic behavior, with the goal of optimizing its performance in functional materials.
Despite its promising characteristics, further research is needed to fully elucidate the biological and chemical behavior of 1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-. Ongoing studies are focused on expanding its synthetic scope, improving its pharmacological profile, and exploring its potential in diverse therapeutic areas. The integration of advanced analytical techniques and computational modeling will continue to play a pivotal role in unraveling the complexities of this compound and guiding its future applications.
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